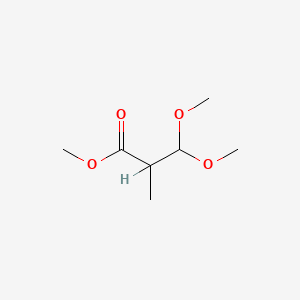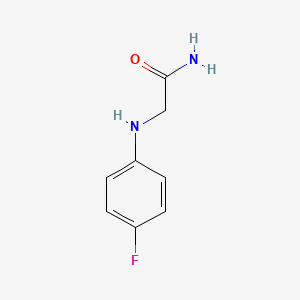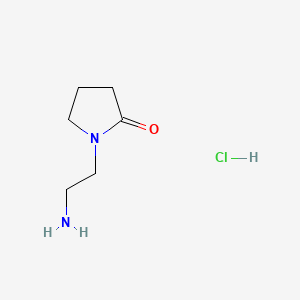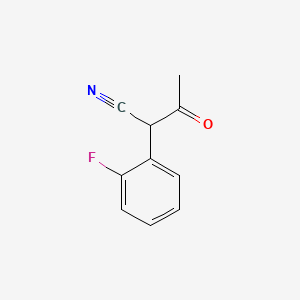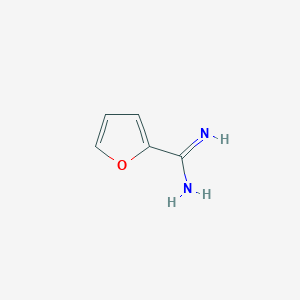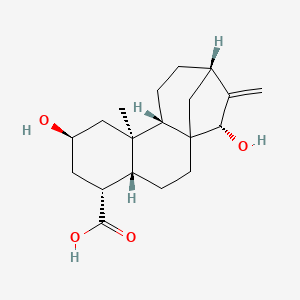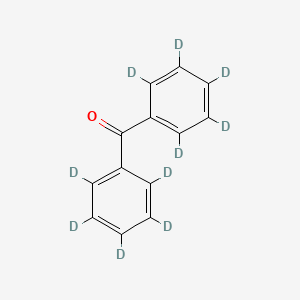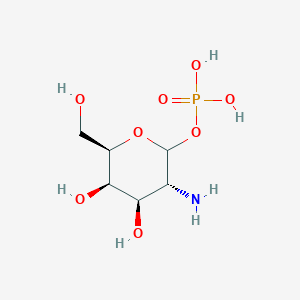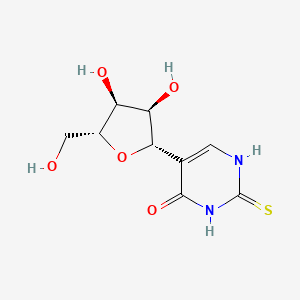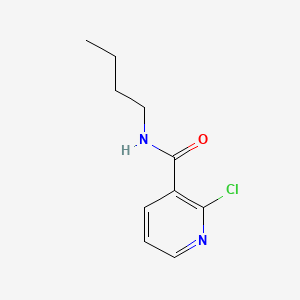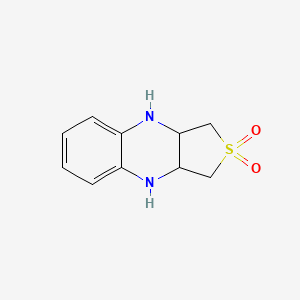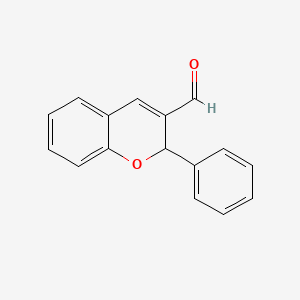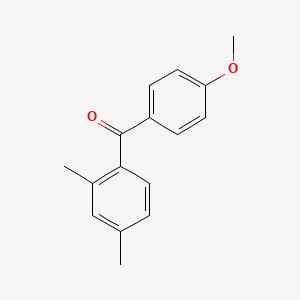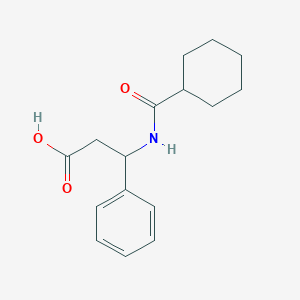
3-(Cyclohexanecarbonyl-amino)-3-phenyl-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(Cyclohexanecarbonyl-amino)-3-phenyl-propionic acid” is a type of amino acid with a complex structure. It has a molecular weight of 275.35 . The compound consists of a cyclohexanecarbonyl group attached to an amino group, which is further attached to a phenyl-propionic acid group .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C16H21NO3 . This indicates that the compound consists of 16 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Chemical Reactions Analysis
Amines, such as the one present in this compound, can undergo a variety of chemical reactions. For instance, the carboxyl function can be esterified with an excess of an alcohol under acidic conditions, and the amine function can be acylated with acid chlorides or anhydrides under basic conditions .Applications De Recherche Scientifique
Crystal Structure and Anti-Ulcer Properties :
- The crystal and molecular structures of 3-(Cyclohexanecarbonyl-amino)-3-phenyl-propionic acid, which is an anti-ulcer agent, have been determined. The structure takes a rigid bentrod-like conformation with molecules dimerized in a head-to-head fashion with hydrogen bonding (Koyano et al., 1986).
Metabolic Fate in Rats and Dogs :
- The biotransformation of this compound was studied in rats and dogs, identifying metabolites related to the compound in urine. The major metabolites differed between the two species, and the compound's metabolic pathways varied depending on the method of administration (Tanabe et al., 1988).
Synthesis of Tetrahydropyrimido Quinoline Derivatives :
- Research on the synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, which involves treating cyclohexanone with 2-benzylidenemalononitrile, has been conducted. This study includes the reactivity of the compound with various chemicals and its antimicrobial activity (Elkholy & Morsy, 2006).
Vibrational and Electronic Structure Analysis :
- A study on the DFT zwitterion model for vibrational and electronic structure of unnatural 3-amino-3-(4-fluorophenyl)propionic acid, a non-proteinogenic amino acid, was conducted. This research aided in understanding the molecular structure and interactions through IR and Raman spectroscopy (Pallavi & Tonannavar, 2020).
Asymmetric Biocatalysis :
- Research on the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid using new isolated Methylobacterium Y1-6 was conducted. This study is significant in drug research for the production of enantiopure compounds, specifically S-dapoxetine (Li et al., 2013).
Synthesis of β-Aminocarboxylic Acids :
- The synthesis of carbocyclic and heterocyclic β-aminocarboxylic acids has been a topic of interest due to their biological effects and presence in natural products and antibiotics. These compounds are important precursors for various bioactive compounds (Kiss & Fülöp, 2014).
Functional Modification of Hydrogels :
- Radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified through condensation reaction with various aliphatic and aromatic amines, including 3-amino-3-(4-hydroxyphenyl) propionic acid. The modified polymers exhibited higher thermal stability and promising biological activities, making them suitable for medical applications (Aly & El-Mohdy, 2015).
Orientations Futures
The development of novel synthetic techniques for complex amino acids like “3-(Cyclohexanecarbonyl-amino)-3-phenyl-propionic acid” is of great interest in the field of medicinal chemistry. Such compounds could potentially enhance the properties of peptides, increasing their target specificity, binding activity, and bioavailability .
Propriétés
IUPAC Name |
3-(cyclohexanecarbonylamino)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-15(19)11-14(12-7-3-1-4-8-12)17-16(20)13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11H2,(H,17,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHUXKARHPECCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(CC(=O)O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389486 |
Source


|
| Record name | 3-(Cyclohexanecarbonyl-amino)-3-phenyl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexanecarbonyl-amino)-3-phenyl-propionic acid | |
CAS RN |
436088-46-9 |
Source


|
| Record name | β-[(Cyclohexylcarbonyl)amino]benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Cyclohexanecarbonyl-amino)-3-phenyl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

